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Compound of Interest

Compound Name: Cromoglicic Acid Impurity 11

CAS No.: 149992-30-3

Cat. No.: B14799412

Get Quote

Target Audience: Analytical Researchers, Synthetic Chemists, and Drug Development

Professionals Document Purpose: To objectively compare the structural divergence,

mechanistic origins, and analytical behavior of two critical Cromoglicic Acid impurities, providing

field-proven methodologies for their isolation and quantification.

Mechanistic Origins & Structural Divergence
Cromoglicic acid (often formulated as Sodium Cromoglicate) is a foundational mast cell

stabilizer used in the management of asthma and allergic conjunctivitis. Ensuring the purity of

this Active Pharmaceutical Ingredient (API) requires rigorous profiling of its synthetic

intermediates and degradation products in accordance with ICH Q3A guidelines.

Two of the most analytically challenging impurities are EP Impurity A and Impurity 11 (also

cataloged in some databases as Impurity 15) [1]. Their structural differences dictate entirely

different origins and behaviors during chromatographic separation.

EP Impurity A (1-(2,6-dihydroxyphenyl)ethanone): This is a small, phenolic molecule. It

serves as the primary synthetic starting material for the chromone rings of the API. Its
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presence in the final drug product indicates either incomplete synthesis or severe hydrolytic

degradation (cleavage of the chromone ring under extreme stress) [2].

Impurity 11 (Monoethyl Ester of Cromoglicic Acid): This is a bulky, lipophilic artifact.

Cromoglicic acid is typically synthesized via a diethyl ester intermediate. If the final

saponification (hydrolysis) step is incomplete, or if the API undergoes transesterification in

the presence of ethanol during purification, this monoester is formed [3].
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Fig 1. Synthetic and degradation pathways of Cromoglicic Acid impurities.

Quantitative Structural Comparison
The structural differences between these two impurities drastically alter their physicochemical

properties, particularly their lipophilicity and molecular weight, which directly informs our

analytical strategy.
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Property
Cromoglicic Acid
(API)

EP Impurity A Impurity 11

CAS Number 16110-51-3 699-83-2 149992-30-3

Chemical Formula C23H16O11 C8H8O3 C25H20O11

Molecular Weight 468.37 g/mol 152.15 g/mol 496.42 g/mol

Structural Class
Bis-chromone

dicarboxylic acid

Acetophenone

derivative

Bis-chromone

monoester

Origin
Active Pharmaceutical

Ingredient

Starting Material /

Degradant
Synthetic Intermediate

Ionizable Groups
2 Carboxylic Acids

(pKa ~2.0)

2 Phenolic OH (pKa

~8.5)

1 Carboxylic Acid

(pKa ~2.0)

Relative Lipophilicity Low (Highly polar) Moderate
High (Due to ethyl

ester)

Analytical Methodology: Stability-Indicating RP-
HPLC
To objectively quantify both the small, phenolic Impurity A and the bulky, lipophilic Impurity 11 in

a single run, a gradient Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

method is required [4].

Experimental Protocol
Step 1: Sample Preparation

Diluent: Water:Acetonitrile (80:20, v/v).

Standard Solution: Prepare a resolution mixture containing 0.5 mg/mL Cromoglicic Acid,

spiked with 0.1% (w/w) of EP Impurity A and Impurity 11.

Causality: The 20% organic modifier ensures complete solubilization of the lipophilic Impurity

11 without causing precipitation of the highly polar API salt.
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Step 2: Chromatographic Conditions

Column: Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm).

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

Mobile Phase B: Acetonitrile.

Flow Rate: 1.0 mL/min.

Detection: UV at 240 nm (optimal chromophore absorption for the chromone ring).

Step 3: Gradient Program

0–5 min: 5% B

5–20 min: Linear gradient from 5% B to 80% B

20–25 min: 80% B (Wash phase)

25–30 min: 5% B (Re-equilibration)

Causality Behind Chromatographic Choices
The separation relies heavily on exploiting the ionization states of the molecules. By using

0.1% TFA (pH ~2.0), the carboxylic acid groups on the API and Impurity 11 are protonated

(unionized).

Cromoglicic Acid elutes first because, even when protonated, its bis-chromone structure with

multiple oxygen atoms remains highly polar.

EP Impurity A elutes second. Despite being a small molecule, its phenolic nature and lack of

highly polar carboxylic groups give it moderate retention on the C18 stationary phase.

Impurity 11 elutes last. The esterification of one carboxylic acid group with an ethyl chain

significantly increases its logP, causing it to partition strongly into the hydrophobic C18

phase.
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The Self-Validating System (SST)
To ensure trustworthiness, this protocol operates as a self-validating system. The workflow

cannot proceed to sample analysis unless the System Suitability Test (SST) criteria are strictly

met.

1. Sample Preparation
Extract API & Impurities

2. System Suitability (SST)
Validate Rs > 2.0 & RSD < 2.0%

3. RP-HPLC Separation
Gradient Elution on C18

 SST Criteria Met

4. UV Detection
Quantify at 240 nm
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Fig 2. Self-validating RP-HPLC workflow for impurity profiling.

SST Acceptance Criteria:

Resolution (Rs): Must be ≥ 2.0 between Cromoglicic Acid and EP Impurity A. This proves the

column has sufficient theoretical plates to separate the polar API from early-eluting
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degradants.

Tailing Factor (Tf): Must be ≤ 1.5 for the Impurity 11 peak. This validates that secondary

interactions (e.g., silanol binding) are adequately suppressed by the TFA modifier.

Repeatability: Relative Standard Deviation (RSD) of the API peak area from five replicate

injections must be ≤ 2.0%.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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